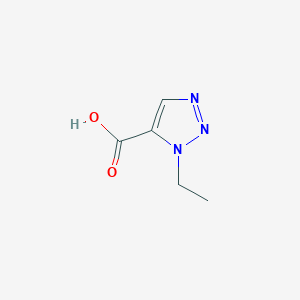

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-8-4(5(9)10)3-6-7-8/h3H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIQDQLAROMEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860751-24-2 | |

| Record name | 1-ethyl-1H-1,2,3-triazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of acrolein with ethyl isocyanate to form an amino compound, which is then subjected to acid-catalyzed dehydration to yield the desired triazole . Another method involves the decarboxylation/click cascade reaction with propiolic acid using a sodium ascorbate/copper iodide catalytic system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave irradiation has been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can yield different triazole-based products.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase-II by binding to the active site residues, thereby interfering with the enzyme’s function . The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The position and nature of substituents on the triazole ring significantly influence reactivity, solubility, and biological activity. A comparative analysis is provided below:

Key Observations :

- Electron-withdrawing groups (e.g., carboxylic acid at position 5) enhance polarity and aqueous solubility, critical for drug bioavailability .

- Bulky substituents (e.g., benzyl, phenyl) improve binding affinity in enzyme inhibition but may reduce metabolic stability .

Key Observations :

- Hydrolysis of esters to carboxylic acids achieves high yields (>85%) under mild conditions .

- Copper-catalyzed methods require optimization to minimize side reactions, particularly with electron-deficient alkynes .

Key Observations :

- Low solubility in nonpolar solvents limits applications in hydrophobic systems .

- High melting points correlate with crystalline stability, advantageous for solid-state formulations .

Key Observations :

- Carboxylic acid derivatives often require stricter handling due to irritant properties .

Biological Activity

1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid is a member of the triazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews the biological activities of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Triazole derivatives, including this compound, exhibit their biological effects primarily through inhibition of specific enzymes. One notable target is carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes such as acid-base balance and respiration. The compound has shown potential to bind directly to the active site of CA-II, leading to significant inhibitory effects .

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Potential to inhibit pro-inflammatory cytokines and mediators.

- Antiviral Activity : Shows promise in inhibiting viral replication.

Summary of Biological Activities

Case Study 1: Inhibition of Carbonic Anhydrase-II

A study evaluated a series of triazole derivatives for their inhibitory potential against CA-II. The compounds exhibited IC50 values ranging from 13.8 µM to 35.7 µM. Notably, this compound was among those demonstrating significant inhibition comparable to the standard acetazolamide .

Case Study 2: Antimicrobial Efficacy

Research conducted on various triazole derivatives highlighted their antimicrobial properties. In vitro tests revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Case Study 3: Anti-inflammatory Mechanisms

In a model assessing anti-inflammatory activity, compounds containing the triazole moiety were shown to significantly reduce levels of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests that this compound may hold therapeutic potential in managing inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid?

The synthesis typically involves cycloaddition or substitution strategies. For example, azide-alkyne Huisgen cycloaddition (click chemistry) can be employed using ethyl azide and a suitable alkyne precursor. A multi-step approach may include alkylation of a triazole intermediate followed by carboxylation. Evidence from analogous compounds (e.g., 4-azidomethylpyrazole derivatives) suggests using NaN₃ in DMF at 50°C for azide incorporation, followed by purification via recrystallization or column chromatography .

Q. How can the structure of this compound be verified experimentally?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ethyl group integration .

- IR Spectroscopy : Detection of carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations .

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (141.13 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement, particularly for resolving hydrogen-bonding networks .

Q. What safety precautions are necessary when handling this compound?

The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles), work in a fume hood, and store at room temperature in sealed containers. Refer to hazard statements and precautionary measures in safety data sheets for structurally related triazoles .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

High-resolution X-ray data refined via SHELXL is preferred. For twinned crystals, use the TWIN command in SHELXL to model twin laws. For positional disorder (e.g., ethyl group orientation), apply PART instructions and anisotropic displacement parameters. Validate refinement with R-factor convergence (<5%) and analysis of residual electron density maps .

Q. What strategies resolve contradictions in synthetic pathway optimization?

Conflicting yields or side products can be resolved by:

- Analytical Cross-Validation : Use HPLC (e.g., ≥98% purity criteria) and 2D NMR (e.g., HSQC, HMBC) to identify impurities .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict reaction energetics and intermediate stability .

- Condition Screening : Vary solvents (DMF vs. THF) and catalysts (e.g., HOCt for coupling reactions) to optimize regioselectivity .

Q. What role does this compound play in drug discovery, particularly in peptide synthesis?

As a carboxylic acid derivative, it serves as a building block for conjugating bioactive moieties. For example, HOCt (a structurally related triazole ester) is used in microwave-assisted peptide couplings with DIC/HOBt, achieving >99% stereoselectivity and high purity (95% by HPLC) . Derivatives like ethyl 1-benzyl-triazole carboxylates have shown potential in medicinal chemistry for targeting oncology pathways .

Q. How can computational methods enhance the study of this compound’s reactivity?

- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes in inflammation pathways) .

- Electronic Structure Analysis : DFT (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic sites .

- MD Simulations : GROMACS for studying solvation effects or stability in biological matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.